methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Description
Indole derivatives, such as the one you’re asking about, are significant in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives can be confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .Scientific Research Applications
Synthesis and Conformational Studies
Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for peptide and peptoid conformation elucidation studies. They feature a ring that bridges the α-carbon and the 4-position of the indole ring, which limits the conformational flexibility of the side chain. This structural design facilitates further derivatization while preserving the amine and carboxylic acid groups (Horwell et al., 1994).
Synthesis of Heterocycles
This compound plays a role in the synthesis of various heterocycles. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate lead to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceutical and chemical industries (Pokhodylo et al., 2010).
Cytotoxic Activity Studies
A series of racemic indole C5-O-substituted compounds, including variations of methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, were tested for cytotoxic activity against human cancer cell lines. This research highlights the compound's potential in cancer treatment and the development of new anticancer drugs (Choi & Ma, 2010).
Antiviral Studies
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a derivative of the target compound, has been synthesized and evaluated for antiviral activity. This research underscores its potential in developing new antiviral agents (Balzarini et al., 2014).
Manufacturing and Scale-Up Synthesis
The compound has been synthesized on a manufacturing scale, demonstrating its feasibility for large-scale production. This aspect is crucial for its potential application in industrial settings and commercial pharmaceutical manufacturing (Huang et al., 2010).
properties
IUPAC Name |
methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(17)18-2)11-7-10(16)5-6-12(11)15(8)9-3-4-9/h5-7,9,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKUWNSSOMXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
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